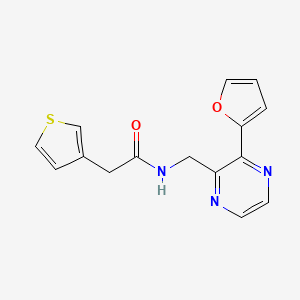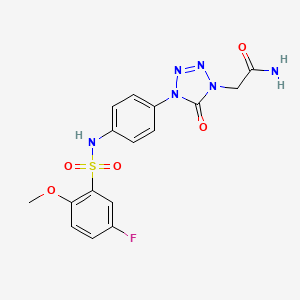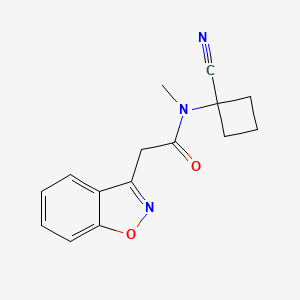![molecular formula C17H14N4O2S B2870056 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1904022-04-3](/img/structure/B2870056.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is an intriguing chemical entity with a multifaceted structure incorporating thienopyrimidine and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of the Thienopyrimidine Moiety
The synthesis typically begins with the formation of the thienopyrimidine ring through a series of cyclization reactions involving thiophene and pyrimidine precursors.
Reaction conditions often require the use of strong bases and dehydrating agents at elevated temperatures.
Synthesis of the Indole Moiety
The indole ring is synthesized using Fischer indole synthesis or other modern indole synthesis methods.
Common conditions include acidic catalysts and heating to facilitate the cyclization of phenylhydrazine and ketone derivatives.
Coupling of Moieties
The final step involves the coupling of the thienopyrimidine and indole moieties through a suitable linker, often using amide bond formation techniques.
Reaction conditions may involve coupling reagents like EDC or HATU and bases like DIPEA in anhydrous solvents.
Industrial Production Methods
Industrial-scale production would involve optimizing these steps for higher yields, purity, and cost-effectiveness. This typically includes:
Using scalable solvents and reagents.
Employing automated synthesis and purification techniques.
Ensuring compliance with environmental and safety regulations.
化学反应分析
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation at the indole ring, yielding indole-2,3-dione derivatives.
Common oxidizing agents include KMnO₄ and PCC.
Reduction
Reduction can occur at the carbonyl group of the thienopyrimidine ring.
Typical reducing agents are LiAlH₄ or NaBH₄.
Substitution
Substitution reactions can take place on the indole nitrogen or the ethyl linker.
Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: KMnO₄, PCC, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Bases: K₂CO₃, NaOH, DIPEA.
Solvents: THF, DCM, DMF, methanol.
Major Products Formed from These Reactions
Oxidation products: Indole-2,3-dione derivatives.
Reduction products: Alcohols or secondary amines.
Substitution products: Various alkylated or acylated derivatives.
科学研究应用
Chemistry
Serves as a building block for synthesizing more complex molecules.
Used in studying reaction mechanisms involving heterocyclic compounds.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules such as DNA and proteins.
Medicine
Explored as a candidate for drug development, particularly in anticancer research.
Studied for its potential therapeutic effects on various diseases.
Industry
Used in the development of new materials with specific chemical properties.
Potentially applicable in the agrochemical sector for developing new pesticides or herbicides.
作用机制
The precise mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide varies depending on its application. In medicinal chemistry, it may:
Inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
Interact with cellular receptors, modulating signal transduction pathways.
Affect gene expression by intercalating into DNA or RNA structures.
相似化合物的比较
Comparison with Other Similar Compounds
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide can be compared to compounds with similar heterocyclic structures, such as:
Thieno[2,3-d]pyrimidines: : Similar bioactivities but differing in their additional functional groups and overall molecular framework.
Indole-3-carboxamides: : Share the indole core but lack the thienopyrimidine moiety, leading to differences in biological activity and chemical reactivity.
Highlighting Its Uniqueness
What sets this compound apart is the fusion of the thienopyrimidine and indole moieties, providing a unique scaffold that can interact with multiple biological targets and exhibit diverse chemical reactivity.
List of Similar Compounds
Thieno[2,3-d]pyrimidine derivatives.
Indole-3-carboxamide derivatives.
Benzothiophene analogs.
This detailed article should give you a thorough understanding of this compound, from its synthesis to its various applications
属性
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(12-9-19-13-4-2-1-3-11(12)13)18-6-7-21-10-20-14-5-8-24-15(14)17(21)23/h1-5,8-10,19H,6-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMSVVQXBOWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)


![3-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2869979.png)






![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2869989.png)
![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)
